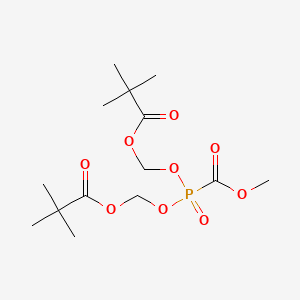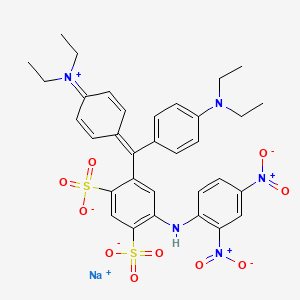
1,2,3,4,5,6-Hexachlorocyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5,6-Hexachlorocyclohexene is a chlorinated hydrocarbon with the molecular formula C6H4Cl6. It is a derivative of cyclohexene where all six hydrogen atoms are replaced by chlorine atoms. This compound is known for its stability and resistance to degradation, making it a persistent organic pollutant.
Vorbereitungsmethoden
1,2,3,4,5,6-Hexachlorocyclohexene can be synthesized through the chlorination of benzene under radical addition conditions. The process involves the addition of chlorine gas to benzene in the presence of ultraviolet light or heat. The reaction proceeds through a series of radical intermediates, ultimately yielding this compound . Industrial production methods typically involve large-scale chlorination reactors where benzene is continuously exposed to chlorine gas under controlled conditions.
Analyse Chemischer Reaktionen
1,2,3,4,5,6-Hexachlorocyclohexene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of hexachlorocyclohexanol.
Reduction Reactions: The compound can be reduced to form less chlorinated cyclohexenes or cyclohexanes.
Oxidation Reactions: Oxidation can lead to the formation of chlorinated cyclohexanones or cyclohexanols.
Common reagents used in these reactions include sodium hydroxide for substitution, hydrogen gas with a palladium catalyst for reduction, and potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5,6-Hexachlorocyclohexene has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of chlorination on the stability and reactivity of cyclohexenes.
Biology: Research has explored its effects on biological systems, particularly its potential as an insecticide.
Medicine: Studies have investigated its potential use in developing treatments for parasitic infections.
Wirkmechanismus
The mechanism by which 1,2,3,4,5,6-Hexachlorocyclohexene exerts its effects involves its interaction with biological membranes and enzymes. The compound can disrupt cell membranes, leading to cell lysis and death. It also inhibits certain enzymes involved in metabolic pathways, contributing to its toxicity .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4,5,6-Hexachlorocyclohexene is similar to other hexachlorocyclohexane isomers, such as:
Alpha-Hexachlorocyclohexane: Known for its anticonvulsant properties.
Beta-Hexachlorocyclohexane: Less toxic but more persistent in the environment.
Gamma-Hexachlorocyclohexane (Lindane): Widely used as an insecticide but banned in many countries due to its neurotoxicity.
Compared to these isomers, this compound is unique in its structure and reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
57722-16-4 |
|---|---|
Molekularformel |
C6H4Cl6 |
Molekulargewicht |
288.8 g/mol |
IUPAC-Name |
1,2,3,4,5,6-hexachlorocyclohexene |
InChI |
InChI=1S/C6H4Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-4H |
InChI-Schlüssel |
RTXWYBKYSKCFNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1(C(C(C(=C(C1Cl)Cl)Cl)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















